An In-Depth Technical Guide to Ethyl 3-phenylpropionate (CAS 2021-28-5)
An In-Depth Technical Guide to Ethyl 3-phenylpropionate (CAS 2021-28-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-phenylpropionate, a versatile chemical compound with significant applications in the pharmaceutical, flavor, and fragrance industries. Drawing upon extensive data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary for its effective and safe utilization.
Introduction and Significance
Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is an organic ester with a characteristic fruity and floral aroma.[1][2] Its molecular structure, consisting of a phenyl group attached to a propionate ethyl ester, makes it a valuable intermediate in organic synthesis.[2] In the realm of drug development, it serves as a crucial building block in the synthesis of complex molecules, notably pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), which are promising targets in cancer therapy.[2] Beyond its pharmaceutical applications, its pleasant scent has led to its widespread use in the food and fragrance industries.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3-phenylpropionate is fundamental to its application in research and development. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2021-28-5 | [3] |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Boiling Point | 247-249 °C | [5] |
| Density | 1.01 g/mL at 25 °C | [1] |
| Refractive Index | 1.4940 at 20 °C | [5] |
| Solubility | Insoluble in water; Soluble in chloroform and methanol | [1] |
| Flash Point | 108 °C (226.4 °F) - closed cup | |
| LogP | 2.79 | [6] |
Synthesis of Ethyl 3-phenylpropionate
The primary and most established method for the synthesis of Ethyl 3-phenylpropionate is the hydrogenation of ethyl cinnamate.[7] This reaction involves the reduction of the carbon-carbon double bond in the cinnamate ester.
Synthesis Workflow
Caption: General workflow for the synthesis of Ethyl 3-phenylpropionate.
Detailed Experimental Protocol: Hydrogenation of Ethyl Cinnamate
This protocol details the synthesis of Ethyl 3-phenylpropionate via the hydrogenation of ethyl cinnamate using a nickel-based catalyst.
Materials:
-
Ethyl cinnamate (100 mmol, 17.6 g)
-
Nickel(II) chloride hexahydrate (10.0 mmol, 2.38 g)
-
Sodium borohydride (200 mmol, 7.56 g)
-
Ethanol (360 mL)
-
Celite
-
tert-Butyl methyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser with a bubble counter, combine ethyl cinnamate and nickel(II) chloride hexahydrate in ethanol.[8]
-
While maintaining the internal temperature at 20 °C using an ice bath, add sodium borohydride in small portions.[8]
-
After the addition is complete, stir the mixture for an additional 90 minutes at an internal temperature of 50 °C. The reaction is complete when gas evolution ceases.[8]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.[8]
-
Evaporate the solvent from the filtrate under reduced pressure.[8]
-
To the residue, add 150 mL of water and extract five times with 70 mL of tert-butyl methyl ether.[8]
-
Wash the combined organic phases with water and dry over anhydrous sodium sulfate.[8]
-
Filter off the drying agent and evaporate the solvent to yield the crude product.[8]
-
Purify the crude product by distillation under reduced pressure to obtain pure Ethyl 3-phenylpropionate.[8]
Reactivity and Stability
Ethyl 3-phenylpropionate exhibits the typical reactivity of an ester. It is stable under normal conditions of use, storage, and transport.[1] However, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and ethanol. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]
Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be produced.[1]
Analytical Methods for Quality Control
Ensuring the purity and identity of Ethyl 3-phenylpropionate is crucial for its intended applications. The following analytical techniques are commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the qualitative and quantitative analysis of volatile compounds like Ethyl 3-phenylpropionate.[9][10]
Typical GC-MS Parameters:
| Parameter | Value |
| Column | J & W DB-624, 0.25mm, 30m, 1.4µm df |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C for 4 min, then ramp at 15 °C/min to 230 °C, hold for 3 min |
| Carrier Gas | Helium |
| MS Mode | Electron Ionization (EI) |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used for the analysis of Ethyl 3-phenylpropionate, particularly for monitoring reaction progress or for the separation of impurities.[11]
Typical HPLC Conditions:
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV at 254 nm |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an essential tool for the structural elucidation of Ethyl 3-phenylpropionate. The spectrum is characterized by signals corresponding to the aromatic protons, the methylene protons of the propionate chain, and the ethyl group protons.[4][12]
Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 3-phenylpropionate will show characteristic absorption bands for the C=O stretch of the ester group (around 1730 cm⁻¹), C-O stretches, and aromatic C-H stretches.[4]
Mass Spectrometry (MS): Electron ionization mass spectrometry of Ethyl 3-phenylpropionate typically shows a molecular ion peak at m/z 178, along with characteristic fragmentation patterns.[4][13]
Applications in Drug Development
Ethyl 3-phenylpropionate is a valuable starting material in the synthesis of various pharmaceutical compounds.[2] Its most notable application is in the preparation of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs).[2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[14][15] Inhibitors of CDKs, therefore, represent a promising class of anti-cancer agents.[16][17][18]
Role in CDK Inhibitor Synthesis
Caption: Simplified role of Ethyl 3-phenylpropionate in CDK inhibitor synthesis.
While specific, proprietary synthetic routes are often not disclosed, the general strategy involves the transformation of Ethyl 3-phenylpropionate into a key intermediate that can then be elaborated to form the final pyrimidine-based CDK inhibitor.
Safety and Handling
Proper handling of Ethyl 3-phenylpropionate is essential to ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.[19]
-
Hand Protection: Compatible chemical-resistant gloves.[19]
-
Skin and Body Protection: Laboratory coat.[19]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[19]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][20]
-
Keep containers tightly closed when not in use.[20]
-
Avoid contact with skin, eyes, and clothing.[19]
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[19]
-
Skin Contact: Immediately wash with soap and plenty of water.[19]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[19]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Regulatory Information
Ethyl 3-phenylpropionate is regulated by various bodies, primarily in the context of its use as a flavoring agent.
-
FDA (U.S. Food and Drug Administration): Listed in 21 CFR 172.515 as a synthetic flavoring substance and adjuvant.[3][21]
-
FEMA (Flavor and Extract Manufacturers Association): Recognized as Generally Recognized as Safe (GRAS) with FEMA number 2455.[3]
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives): Evaluated for its safety as a flavoring agent.[3]
Conclusion
Ethyl 3-phenylpropionate (CAS 2021-28-5) is a chemical compound with significant utility in both industrial and research settings. Its well-defined physicochemical properties, established synthetic routes, and diverse applications make it a valuable tool for chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is paramount for its effective and responsible use.
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